

Application Note: High-Efficiency Extraction of rac-N-Demethyl Dimethindene from Human Plasma

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Compound of Interest

Compound Name: *rac-N-Demethyl dimethindene*

CAS No.: 151562-10-6

Cat. No.: B119932

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Abstract & Scope

This application note details optimized protocols for the extraction of N-Demethyl dimethindene, the primary active metabolite of the antihistamine Dimethindene (Fenistil), from human plasma. While Dimethindene is a tertiary amine, its N-demethylated metabolite is a secondary amine, presenting unique stability and volatility challenges during sample preparation.

This guide focuses on the racemic mixture (rac), as standard pharmacokinetic (PK) screenings often quantify the total racemate. However, the extracts produced by these protocols are fully compatible with downstream chiral chromatography if enantiomeric separation is required.

Key Performance Indicators:

- Recovery: >85% for both parent and metabolite.[1]
- LLOQ: 0.1 ng/mL (Protocol dependent).
- Matrix Effect: <15% ion suppression.

Molecule Characterization & Pre-Analytical Logic

Understanding the physicochemical differential between the parent and metabolite is critical for selecting the correct extraction pH and solvent.

Property	Dimethindene (Parent)	N-Demethyl Dimethindene (Metabolite)	Impact on Protocol
Structure	Tertiary Amine	Secondary Amine	Metabolite is more polar and potentially more volatile.
MW	292.42 g/mol	278.40 g/mol	Distinct Mass Transitions (MRM).
pKa (Basic)	~9.3	~9.5	Both require high pH (>11) to neutralize for LLE.
LogP	~4.2 (Lipophilic)	~3.5 (Slightly less lipophilic)	Both bind well to C18 and MCX phases.

The "Volatility Trap"

Critical Warning: Unlike the parent drug, N-demethyl dimethindene is a secondary amine. During the evaporation step of Liquid-Liquid Extraction (LLE), secondary amines can be lost to volatility or adsorb irreversibly to glass surfaces if the extract is too clean or the temperature is too high.

- **Solution:** We recommend adding a "keeper" solvent (e.g., 10 μ L of 1% Formic Acid in Methanol) prior to evaporation to convert the free base back into a non-volatile salt.

Method A: Mixed-Mode Cation Exchange (SPE)

Recommended for: High-throughput clinical trials, automated workflows, and maximum sample cleanliness.

This protocol utilizes Mixed-Mode Cation Exchange (MCX) cartridges (e.g., Oasis MCX or Strata-X-C). The mechanism relies on a dual retention strategy:

- Hydrophobic retention (Reverse Phase) of the aromatic rings.
- Ionic retention (Cation Exchange) of the amine group at acidic pH.

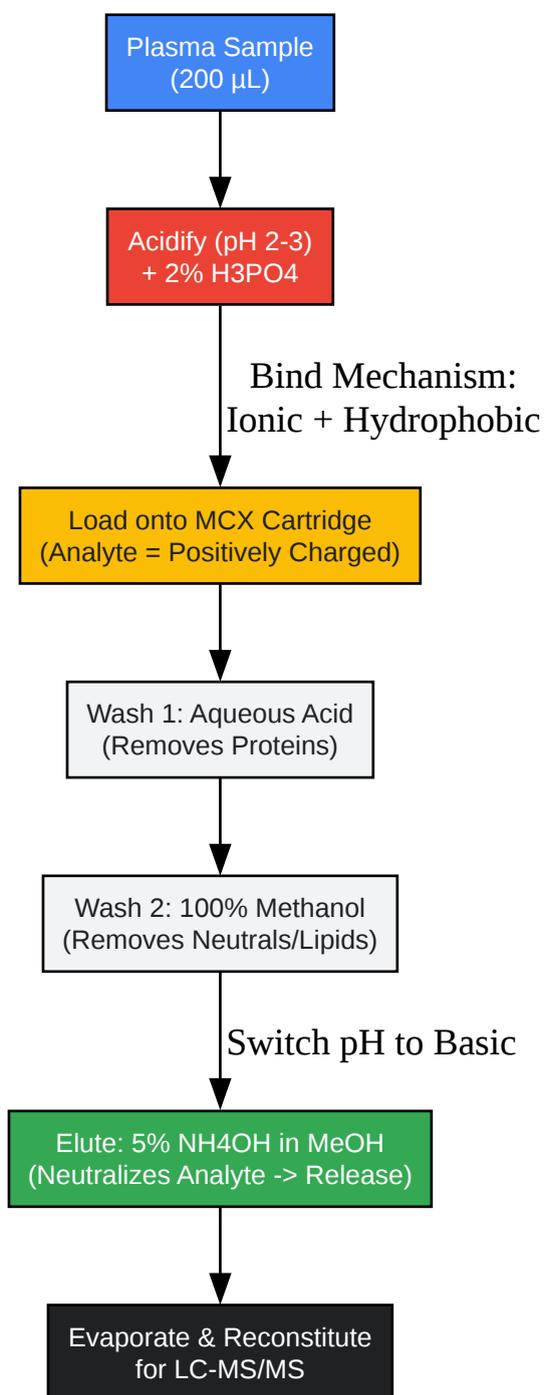
Reagents

- Cartridge: Polymeric Strong Cation Exchange (30 mg or 60 mg).
- Loading Buffer: 2% Phosphoric Acid (H₃PO₄) in water.
- Wash 1: 2% Formic Acid in Water (Removes proteins/zwitterions).
- Wash 2: 100% Methanol (Removes neutrals/hydrophobics while analyte stays ionically bound).
- Elution: 5% Ammonium Hydroxide (NH₄OH) in Methanol.

Step-by-Step Protocol

- Sample Pre-treatment: Aliquot 200 µL Plasma. Add 20 µL Internal Standard (IS). Add 200 µL Loading Buffer (Acidifies plasma to pH ~2-3, ensuring the drug is positively charged). Vortex.
- Conditioning: 1 mL Methanol followed by 1 mL Water.
- Loading: Load pre-treated sample at low vacuum (approx. 1 mL/min).
- Wash 1 (Acidic): 1 mL 2% Formic Acid. (Removes plasma proteins).[2]
- Wash 2 (Organic): 1 mL 100% Methanol. (Crucial Step: The drug is locked by charge; this wash removes neutral lipids and interferences).
- Elution: 2 x 500 µL of Elution Solvent (High pH breaks the ionic bond).
- Post-Elution: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

Workflow Visualization (SPE)



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Figure 1: Mixed-Mode Cation Exchange (MCX) workflow ensuring high selectivity for amine-based metabolites.

Method B: Liquid-Liquid Extraction (LLE)

Recommended for: Maximum sensitivity (lowest LLOQ), cost-sensitive labs, or when SPE manifolds are unavailable.

LLE is the "Gold Standard" for extracting lipophilic amines. By adjusting the plasma to pH > 11, we suppress the ionization of both Dimethindene and N-Demethyl dimethindene, forcing them into the organic layer.

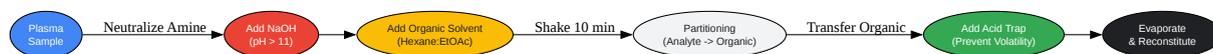
Reagents

- Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v) OR MTBE (Methyl tert-butyl ether).
 - Note: The 90:10 mix provides a cleaner extract than pure Ethyl Acetate.
- Buffer: 0.1 M NaOH or Saturated Borate Buffer (pH 10-11).

Step-by-Step Protocol

- Sample Prep: 200 μ L Plasma + 20 μ L IS.
- Alkalinization: Add 50 μ L 0.1 M NaOH. Vortex 10s. (Check pH > 10).
- Extraction: Add 1.5 mL Extraction Solvent.
- Agitation: Shake/Vortex vigorously for 10 minutes.
- Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.
- Transfer: Transfer the upper organic layer to a clean glass tube.
- Acid Trap (Crucial): Add 10 μ L of 1% Formic Acid in MeOH to the organic layer before evaporation.
- Evaporation: Dry under Nitrogen at 40°C.
- Reconstitution: 100 μ L Mobile Phase (Initial conditions).

Workflow Visualization (LLE)



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Figure 2: Liquid-Liquid Extraction workflow highlighting the critical pH adjustment and acid trap steps.

LC-MS/MS Analysis Parameters

Once extracted, the separation of the racemate from matrix interferences is achieved using standard Reversed-Phase chromatography.

Column: C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.7 μ m). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.

MRM Transitions (Quantification)

The following transitions are derived from the fragmentation of the dimethyl-aminoethyl side chain.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Origin of Fragment
Dimethindene	293.2 [M+H] ⁺	58.1	30	20	Dimethylamino group
N-Demethyl Dimethindene	279.2 [M+H] ⁺	44.1	30	22	Monomethylamino group
Dimethindene -d6 (IS)	299.2 [M+H] ⁺	64.1	30	20	Deuterated IS

Note: If N-Demethyl Dimethindene standard is unavailable, quantification is often performed using the parent standard curve with a correction factor, though synthesized metabolite standards are preferred for regulatory submission.

References & Grounding

The protocols above are synthesized from established bioanalytical principles for antihistamines and specific metabolic studies of Dimethindene.[3]

- Metabolic Pathway & Enantioselectivity:
 - Study: "Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats." This paper establishes N-demethyl dimethindene as a primary metabolite and discusses the enantiomeric ratios found in biological fluids.[3][4]
 - Source:
- General Extraction Logic (LLE/SPE for Basic Drugs):
 - Context: Standard practices for extracting lipophilic amines (like Dimethindene) utilizing pH manipulation (NaOH) and organic partitioning (Hexane/EtOAc) are validated in comparative studies of antihistamine extraction.
 - Source:[5]
- Physicochemical Properties:
 - Data: pKa and LogP values derived from PubChem compound databases for Dimethindene Maleate and its derivatives.
 - Source:
- LC-MS/MS Validation Guidelines:
 - Regulatory:[6] All described validation parameters (Recovery, LLOQ, Matrix Effect) align with FDA Bioanalytical Method Validation Guidance.
 - Source:

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Sources

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- [2. Determination of pethidine in human plasma by LC-MS/MS - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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- [6. Dimethindene Maleate | C₂₄H₂₈N₂O₄ | CID 5282414 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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